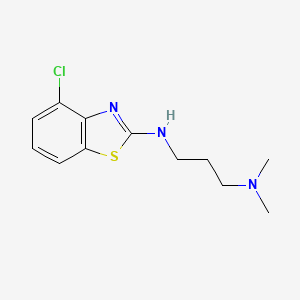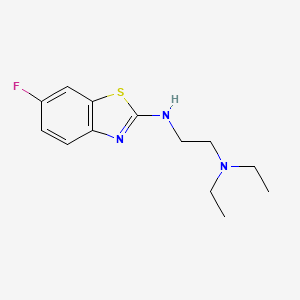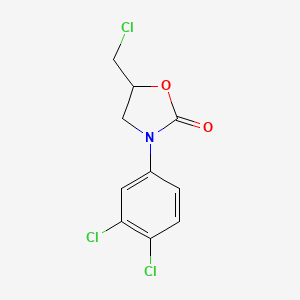
4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
“4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a vinyl group attached to a phenyl ring (vinylphenyl), which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a vinylphenyl group, and a tert-butyl ester group . These functional groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity.
Chemical Reactions Analysis
The vinyl group in the vinylphenyl part of the molecule could potentially participate in various chemical reactions, such as addition, polymerization, or cross-coupling reactions . The ester group could undergo reactions such as hydrolysis or reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present . For example, the presence of the ester group could influence its solubility, while the vinylphenyl group could impact its reactivity.
Scientific Research Applications
Synthesis and Derivation
- Claisen Rearrangement for Piperidine Derivatives : The compound undergoes Claisen rearrangement when heated with butyl vinyl ether, demonstrating its utility in synthesizing optically pure piperidines with alpha substituents to nitrogen. These derivatives are valuable in preparing a wide range of amines with substituted piperidine units (Acharya & Clive, 2010).
Chemical Synthesis and Optimization
- Synthesis of Key Intermediates : This compound is essential in synthesizing Vandetanib, an important pharmaceutical. The synthesis process includes acylation, sulfonation, and substitution, with the final structure confirmed by MS and 1HNMR. The methodology has been optimized for efficiency, achieving a total yield of 20.2% (Wang et al., 2015).
Applications in Medicinal Chemistry
- Synthesis of Biological Active Alkaloids : The compound demonstrates utility in preparing biologically active alkaloids like sedridine and coniine. Its versatility as a chiral building block for stereoselective syntheses is highlighted (Passarella et al., 2005).
Catalytic Applications
- In Catalyzed Coupling Reactions : The compound plays a role in catalyzed coupling reactions, such as in the synthesis of mikanecic acid. These reactions showcase the potential for the compound in various synthetic pathways (Hoffmann & Rabe, 1984).
Polymers and Material Science
- Synthesis of Polysilsesquioxanes : This compound is utilized in the synthesis of high molecular weight polysilsesquioxanes with carboxylate functionalities. Its ability to undergo sol-gel polymerization demonstrates its potential in material science applications (Rahimian, Loy, & Wheeler, 2002).
properties
IUPAC Name |
tert-butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-5-14-6-8-15(9-7-14)21-16-10-12-19(13-11-16)17(20)22-18(2,3)4/h5-9,16H,1,10-13H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNWHAWRYMDXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671346 | |
| Record name | tert-Butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
1146080-20-7 | |
| Record name | tert-Butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1390980.png)
![(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390981.png)



![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)


![N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1390993.png)
![Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1390994.png)
phosphonium bromide](/img/structure/B1390995.png)
![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)

![Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B1390999.png)